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Foundational

physical and chemical properties of 2-(ethoxymethylene)butanal

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Ethoxymethylene)butanal Authored by a Senior Application Scientist Disclaimer: Direct experimental data for 2-(ethoxymethylene)butanal is limited...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Ethoxymethylene)butanal

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data for 2-(ethoxymethylene)butanal is limited in publicly available literature. The following guide has been compiled by synthesizing information from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive and predictive overview for research and development purposes.

Introduction and Molecular Structure

2-(Ethoxymethylene)butanal, a bifunctional organic molecule, presents a unique chemical scaffold of interest in synthetic chemistry. Its structure incorporates both an enol ether and an α,β-unsaturated aldehyde, suggesting a rich and versatile reactivity profile. This guide provides an in-depth analysis of its predicted physicochemical properties, chemical behavior, and spectroscopic signatures, offering a foundational resource for researchers in drug discovery and materials science.

The structure consists of a butanal backbone substituted at the 2-position with an ethoxymethylene group. This arrangement results in a conjugated system that dictates its chemical properties.

Molecular Identifiers

IdentifierValue
IUPAC Name 2-(ethoxymethylene)butanal
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Canonical SMILES CCOC=C(CC)C=O

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Caption: Chemical structure of 2-(ethoxymethylene)butanal.

Predicted Physicochemical Properties

The physical properties of 2-(ethoxymethylene)butanal can be estimated by examining related compounds such as 2-ethylbutanal, 2-ethylacrolein, and other unsaturated aldehydes.

PropertyPredicted ValueRationale/Comparison
Boiling Point 160-180 °CHigher than butanal (74.8 °C) and 2-ethylbutanal (116-117 °C) due to increased molecular weight and potential for dipole-dipole interactions.[1][2]
Density ~0.9 g/mLSimilar to other unsaturated aldehydes of comparable molecular weight. For instance, 2-ethyl-3-propylacrolein has a specific gravity of 0.857.[3]
Solubility in Water Sparingly solubleThe presence of two oxygen atoms may slightly increase water solubility compared to analogous hydrocarbons, but the overall nonpolar character will limit miscibility. Similar compounds like 2-ethyl-3-propylacrolein are sparingly soluble.[4]
Solubility in Organic Solvents MiscibleExpected to be miscible with common organic solvents like ethanol, ether, and acetone, a common characteristic for aldehydes.[2]
Flash Point ~60-70 °CEstimated based on structurally similar compounds like 2-ethyl-3-propylacrolein (155°F or ~68°C).[3]

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(ethoxymethylene)butanal is governed by the interplay of its enol ether and α,β-unsaturated aldehyde functionalities. This duality allows for a range of transformations, making it a versatile synthetic intermediate.

The Enol Ether Moiety: An Electron-Rich Alkene

Enol ethers behave as electron-rich alkenes due to the electron-donating resonance effect of the alkoxy group.[5][6] This makes the α-carbon (C2) nucleophilic and the β-carbon (C1 of the ethoxymethylene group) susceptible to electrophilic attack.

  • Hydrolysis: Under acidic conditions, enol ethers readily hydrolyze to form a carbonyl compound and an alcohol. This is a common deprotection strategy in organic synthesis.

  • Electrophilic Addition: The double bond of the enol ether can undergo addition reactions with various electrophiles.[7] For example, halogenation would likely proceed via an initial attack on the double bond.[6]

  • Cycloaddition Reactions: Enol ethers can participate as dienophiles in Diels-Alder reactions, offering a pathway to complex cyclic structures.[7]

The α,β-Unsaturated Aldehyde: A Michael Acceptor

The conjugated system of the α,β-unsaturated aldehyde makes it an excellent Michael acceptor. The carbonyl group withdraws electron density, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[8][9]

  • 1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as amines, thiols, and organocuprates, will preferentially attack the β-carbon in a 1,4-conjugate addition.[8][9] This is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

  • 1,2-Direct Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, may attack the carbonyl carbon directly in a 1,2-addition, although 1,4-addition can still be a competing pathway.

  • Reduction: The double bond and the aldehyde can be selectively reduced. For example, catalytic hydrogenation with a palladium catalyst could potentially reduce the carbon-carbon double bond, while sodium borohydride would likely reduce the aldehyde to an alcohol.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents.

G cluster_0 Reactivity of 2-(ethoxymethylene)butanal cluster_1 Enol Ether Reactivity cluster_2 α,β-Unsaturated Aldehyde Reactivity Molecule 2-(ethoxymethylene)butanal Hydrolysis Hydrolysis Molecule->Hydrolysis Electrophilic Addition Electrophilic Addition Molecule->Electrophilic Addition Cycloaddition Cycloaddition Molecule->Cycloaddition 1,4-Conjugate Addition 1,4-Conjugate Addition (Michael Acceptor) Molecule->1,4-Conjugate Addition 1,2-Direct Addition 1,2-Direct Addition Molecule->1,2-Direct Addition Reduction Reduction Molecule->Reduction Oxidation Oxidation Molecule->Oxidation

Caption: Dual reactivity pathways of 2-(ethoxymethylene)butanal.

Proposed Synthetic Protocol

A plausible and efficient laboratory-scale synthesis of 2-(ethoxymethylene)butanal involves the Vilsmeier-Haack formylation of an appropriate precursor, followed by reaction with sodium ethoxide. A potential starting material would be 2-ethylbutanal.

Step-by-Step Methodology:
  • Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Formylation: To the cooled Vilsmeier reagent, add 2-ethylbutanal dropwise. The reaction is typically exothermic and should be controlled with an ice bath. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Intermediate Isolation: Carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, likely a chloro-enal.

  • Formation of the Enol Ether: Dissolve the crude intermediate in ethanol. Add a solution of sodium ethoxide in ethanol and stir at room temperature. The reaction progress can be monitored by TLC.

  • Final Work-up and Purification: Once the reaction is complete, neutralize with a weak acid (e.g., acetic acid) and remove the ethanol under reduced pressure. Add water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 2-(ethoxymethylene)butanal, can be purified by vacuum distillation or column chromatography.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the functional groups present and analysis of similar compounds.

SpectroscopyPredicted Key Signals
¹H NMR - Aldehyde proton (CHO): Singlet, highly deshielded at δ 9.0-10.0 ppm.[10]- Vinylic proton (=CH-O): Singlet at δ 7.0-7.5 ppm.- Methylene protons of ethoxy group (-O-CH₂-CH₃): Quartet at δ 3.5-4.0 ppm.- Methylene protons of ethyl group (-CH₂-CH₃): Quartet at δ 2.0-2.5 ppm.- Methyl protons of ethoxy group (-O-CH₂-CH₃): Triplet at δ 1.2-1.5 ppm.- Methyl protons of ethyl group (-CH₂-CH₃): Triplet at δ 0.9-1.2 ppm.
¹³C NMR - Aldehyde carbon (C=O): Deshielded signal at δ 190-200 ppm.- Alkene carbons (C=C): Signals in the range of δ 110-160 ppm.- Alkoxy-substituted alkene carbon (=C-O): More downfield of the two alkene carbons.- Methylene carbon of ethoxy group (-O-CH₂-): Signal at δ 60-70 ppm.
IR Spectroscopy - C=O stretch (aldehyde): Strong, sharp absorption band around 1680-1700 cm⁻¹, characteristic of an α,β-unsaturated aldehyde.[10]- C=C stretch (alkene): Medium absorption band around 1620-1640 cm⁻¹.- C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[10][11]- C-O stretch (enol ether): Strong absorption band around 1200-1250 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 128.- Key Fragmentation Patterns: Expect loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group (-C₂H₅, m/z = 29), and the formyl group (-CHO, m/z = 29).[12]

Safety and Handling

Given its structure as an α,β-unsaturated aldehyde, 2-(ethoxymethylene)butanal should be handled with caution as this class of compounds can be toxic and irritant.[13][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Health Hazards: Likely to be irritating to the skin, eyes, and respiratory system.[15] Inhalation of vapors should be avoided. Ingestion may be harmful.[15]

  • Flammability: The compound is expected to be a combustible liquid. Keep away from heat, sparks, and open flames.[3][15]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(Ethoxymethylene)butanal is a molecule with significant potential in organic synthesis due to its dual reactivity. While direct experimental data is scarce, this guide provides a robust, predictive framework for its physical and chemical properties based on sound chemical principles and data from analogous structures. It is intended to serve as a valuable resource for scientists and researchers, enabling them to explore the synthetic utility of this compound while adhering to appropriate safety protocols. Further experimental validation of these predicted properties is encouraged.

References

  • Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). In Organic Chemistry II. Retrieved from [Link]

  • Enol Ether: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]

  • Enol ether. (n.d.). In Wikipedia. Retrieved from [Link]

  • Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81–128.
  • Reactivity of enol ethers under acidic conditions. (2018). ResearchGate. Retrieved from [Link]

  • Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach. (2001). PhysChemComm. Retrieved from [Link]

  • Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. (2011). Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

  • Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. (2023, September 20). OpenStax. Retrieved from [Link]

  • 2-Ethyl-3-ethoxyacrolein. (n.d.). NextSDS. Retrieved from [Link]

  • 2-Ethyl-3-propylacrolein. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Infrared spectrum of butanal. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Butanal, 2-methyl-, oxime, (E)-. (n.d.). PubChem. Retrieved from [Link]

  • Mass spectrum of butanal. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Butanal, 2-ethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-ethyl butyraldehyde. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Butyraldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

  • Spectroscopic Properties of Aldehydes and Ketones. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

toxicity profile and safety data sheet (SDS) for 2-(ethoxymethylene)butanal

An In-Depth Technical Guide to the Toxicity Profile and Safety Data Sheet of 2-(ethoxymethylene)butanal Introduction: A Predictive Approach to Hazard Assessment 2-(Ethoxymethylene)butanal is a molecule of interest for sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity Profile and Safety Data Sheet of 2-(ethoxymethylene)butanal

Introduction: A Predictive Approach to Hazard Assessment

2-(Ethoxymethylene)butanal is a molecule of interest for synthetic chemistry due to its bifunctional nature, incorporating a reactive Michael acceptor and an aldehyde. However, its novelty means that a standardized toxicological profile has not yet been established. In the absence of direct experimental data, a proactive and scientifically rigorous assessment of its potential hazards is essential for ensuring laboratory safety.

This guide utilizes the principle of structure-activity relationships (SAR) to construct a reliable, albeit predictive, safety and toxicity profile. The molecule's toxicity is primarily dictated by two key structural features:

  • The α,β-Unsaturated Aldehyde System: This functional group is a well-known electrophile, or Michael acceptor.[1] The conjugated system polarizes the β-carbon, making it susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA.[1][2] This reactivity is the mechanistic basis for the broad toxicity, including irritation, sensitization, and genotoxicity, observed in related compounds like acrolein and crotonaldehyde.[3][4]

  • The Butanal Core: The underlying four-carbon aldehyde structure contributes to baseline irritant properties and potential for central nervous system effects at high concentrations, as seen with butanal itself.[5][6]

By synthesizing data from these structural analogues, we can build a comprehensive and cautionary framework for handling 2-(ethoxymethylene)butanal.

Part 1: Predicted Toxicological Profile

The toxicological profile of 2-(ethoxymethylene)butanal is predicted to be dominated by the high reactivity of the α,β-unsaturated aldehyde moiety.

Mechanism of Toxicity

The primary mechanism of toxicity is expected to be covalent bond formation with endogenous nucleophiles.[7] The electrophilic nature of the carbon-carbon double bond, activated by the adjacent aldehyde, allows for Michael-type addition reactions with soft nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione.[2] This can lead to:

  • Enzyme Inhibition: Non-specific binding to proteins can disrupt cellular signaling and metabolic pathways.

  • Glutathione Depletion: Reaction with glutathione, a key cellular antioxidant, can lead to a state of oxidative stress, rendering cells vulnerable to damage.[8]

  • DNA Adduct Formation: Reaction with DNA bases can lead to the formation of adducts, which are promutagenic lesions and a potential initiator of carcinogenesis.[4]

Acute Toxicity

Based on analogues, 2-(ethoxymethylene)butanal is predicted to be toxic to highly toxic via oral, dermal, and inhalation routes. The toxicity is likely greater than that of saturated aldehydes like butanal due to the enhanced reactivity of the unsaturated system. For comparison, acrolein is extremely toxic, with fatalities reported at concentrations of 10 ppm after short exposures.[9] Butyraldehyde is less acutely toxic but is still considered harmful if swallowed.[5] Therefore, stringent containment measures are critical.

Skin and Eye Irritation

The compound is predicted to be a severe skin and eye irritant, with the potential to cause chemical burns . Aldehydes, in general, are irritants.[5] The α,β-unsaturated functionality significantly enhances this property. Acrolein and crotonaldehyde are known to cause severe burns and serious eye damage.[9][10] Prolonged or repeated skin contact may lead to dermatitis.[5]

Respiratory and Skin Sensitization

Many α,β-unsaturated carbonyl compounds are known skin sensitizers.[11] The mechanism involves the chemical acting as a hapten, binding to skin proteins to form an antigen that elicits an allergic immune response. It is prudent to classify 2-(ethoxymethylene)butanal as a potential skin sensitizer . Due to its irritant nature and volatility, it may also pose a risk for respiratory sensitization, although this is less certain without specific data.

Germ Cell Mutagenicity and Carcinogenicity

The ability of α,β-unsaturated aldehydes to form DNA adducts is a significant concern for mutagenicity.[4] This class of compounds is known to be genotoxic.[4] The International Agency for Research on Cancer (IARC) has classified related compounds:

  • Acrolein: Probably carcinogenic to humans (Group 2A)[12]

  • Crotonaldehyde: Possibly carcinogenic to humans (Group 2B)[12][13]

Given these classifications, 2-(ethoxymethylene)butanal should be handled as a suspected mutagen and potential carcinogen .

Specific Target Organ Toxicity (STOT)
  • Single Exposure: High concentrations of vapor are expected to cause severe respiratory tract irritation , a characteristic of volatile aldehydes.[5][14] This aligns with a classification for Specific Target Organ Toxicity – Single Exposure (STOT-SE), Category 3. At very high exposures, CNS depression (drowsiness or dizziness) may occur, similar to other volatile organic compounds.[14]

  • Repeated Exposure: Chronic exposure data is unavailable. However, based on the reactivity of the molecule, repeated low-level exposure could potentially lead to cumulative damage in the respiratory tract and other organs.

Part 2: Projected Safety Data Sheet (SDS)

This projected SDS is created in accordance with the Globally Harmonized System (GHS) and provides a 16-section framework for risk management.[15][16]

SAFETY DATA SHEET: 2-(ethoxymethylene)butanal

SECTION 1: Identification
  • Product Name: 2-(ethoxymethylene)butanal

  • Synonyms: Not available

  • Chemical Formula: C₇H₁₂O

  • Molecular Weight: 112.17 g/mol

  • Recommended Use: For research and development purposes only.

  • Supplier: [Supplier Name and Contact Information]

  • Emergency Telephone Number: [Emergency Contact Number]

SECTION 2: Hazard(s) Identification
  • GHS Classification (Predicted):

    • Flammable Liquids – Category 3

    • Acute Toxicity, Oral – Category 3

    • Acute Toxicity, Dermal – Category 3

    • Acute Toxicity, Inhalation – Category 2

    • Skin Corrosion/Irritation – Category 1B

    • Serious Eye Damage/Eye Irritation – Category 1

    • Skin Sensitization – Category 1

    • Germ Cell Mutagenicity - Category 2

    • Carcinogenicity - Category 2

    • Specific Target Organ Toxicity (Single Exposure) – Category 3 (Respiratory Irritation)

  • GHS Label Elements:

    • Pictograms:

      • alt text * alt text

    • Signal Word: Danger

    • Hazard Statements:

      • H226: Flammable liquid and vapor.

      • H301 + H311: Toxic if swallowed or in contact with skin.

      • H330: Fatal if inhaled.

      • H314: Causes severe skin burns and eye damage.

      • H317: May cause an allergic skin reaction.

      • H335: May cause respiratory irritation.

      • H341: Suspected of causing genetic defects.

      • H351: Suspected of causing cancer.

    • Precautionary Statements:

      • Prevention: P201, P210, P260, P271, P280, P284

      • Response: P301+P310, P303+P361+P353, P304+P340, P305+P351+P338, P310

      • Storage: P403+P233, P405

      • Disposal: P501

SECTION 3: Composition/Information on Ingredients
  • Substance: 2-(ethoxymethylene)butanal

  • CAS Number: Not available

  • Purity: >95% (Assumed for this SDS)

SECTION 4: First-Aid Measures
  • Inhalation: Immediately remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician or poison control center immediately.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician or poison control center immediately.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician or poison control center.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a physician or poison control center.

SECTION 5: Fire-Fighting Measures
  • Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO₂), alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Water jet may be ineffective.

  • Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and travel to an ignition source. [10]* Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

SECTION 6: Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (See Section 8). Avoid breathing vapors. Remove all sources of ignition.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

SECTION 7: Handling and Storage
  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Do not breathe vapor. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up. Keep away from oxidizing agents.

SECTION 8: Exposure Controls/Personal Protection
  • Exposure Limits: No occupational exposure limits have been established.

  • Engineering Controls: Use of a certified chemical fume hood is required. Ensure eyewash stations and safety showers are close to the workstation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and face shield.

    • Skin Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Wear impervious protective clothing.

    • Respiratory Protection: If the fume hood is not sufficient, use a full-face respirator with an appropriate organic vapor cartridge.

SECTION 9: Physical and Chemical Properties

Table 1: Predicted Physicochemical Properties of 2-(ethoxymethylene)butanal

PropertyPredicted Value / DescriptionRationale / Source
Appearance Colorless to pale yellow liquidBased on butanal and other aldehydes. [5]
Odor Pungent, irritatingCharacteristic of aldehydes. [6]
Molecular Formula C₇H₁₂OCalculated
Molecular Weight 112.17 g/mol Calculated
Boiling Point > 100 °C (Combustible)Higher than butanal (74.8°C) due to increased molecular weight.
Flash Point Predicted < 60 °C (Flammable)Likely a flammable liquid based on butanal's flash point (-9°C). [14]
Solubility Limited solubility in water. Soluble in organic solvents.The polar aldehyde group offers some water solubility, but the hydrocarbon chain limits it.
SECTION 10: Stability and Reactivity
  • Reactivity: Highly reactive due to the α,β-unsaturated aldehyde group.

  • Chemical Stability: Stable under recommended storage conditions. May be unstable in air, light, or with heat.

  • Possibility of Hazardous Reactions: May undergo hazardous polymerization, especially in the presence of acids, bases, or at elevated temperatures. [10]* Conditions to Avoid: Heat, flames, sparks, and exposure to incompatible materials.

  • Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, amines.

SECTION 11: Toxicological Information
  • Summary: See Part 1 of this guide for a detailed toxicological profile. This substance is predicted to be acutely toxic, corrosive to skin and eyes, a skin sensitizer, and a suspected mutagen/carcinogen.

SECTION 12: Ecological Information
  • Ecotoxicity: Data not available. α,β-unsaturated carbonyls are generally toxic to aquatic life. [11]Release to the environment should be avoided.

  • Persistence and Degradability: Expected to be biodegradable but may persist long enough to cause harm.

  • Bioaccumulation: Low potential for bioaccumulation is expected.

SECTION 13: Disposal Considerations
  • Waste Disposal: Dispose of contents/container in accordance with local, regional, and national regulations. This material should be treated as hazardous waste.

SECTION 14: Transport Information
  • UN Number (Predicted): UN2920

  • Proper Shipping Name (Predicted): CORROSIVE LIQUID, FLAMMABLE, TOXIC, N.O.S. (2-(ethoxymethylene)butanal)

  • Hazard Class (Predicted): 8 (Corrosive), Sub-risks 3 (Flammable), 6.1 (Toxic)

  • Packing Group (Predicted): II

SECTION 15: Regulatory Information
  • Status: This substance may not be listed on national chemical inventories (e.g., TSCA, REACH). Its synthesis and use are subject to R&D regulations in the relevant jurisdiction.

SECTION 16: Other Information
  • Date of Creation: March 24, 2026

  • Disclaimer: This document has been prepared based on a structure-activity relationship analysis and data from analogous compounds. It is intended for use by qualified individuals and does not substitute for experimental testing. The user assumes all risks associated with the handling of this material.

Visualization of the Hazard Assessment Workflow

The following diagram illustrates the logical process used to derive the predicted GHS hazard classifications for 2-(ethoxymethylene)butanal based on its chemical structure.

GHS_Prediction_Workflow cluster_structure Chemical Structure Analysis cluster_analogs Analog Data Synthesis cluster_classification Predicted GHS Classification Molecule 2-(ethoxymethylene)butanal α,β-Unsaturated Aldehyde Butanal Core Analog1 Analog: Acrolein/Crotonaldehyde - High Acute Toxicity - Severe Irritant/Corrosive - Sensitizer - Genotoxic/Carcinogen (IARC 2A/2B) Molecule:f0->Analog1 Dominant Hazard Driver Analog2 Analog: Butanal - Flammable Liquid - Harmful/Irritant - Respiratory Irritant - CNS Effects (High Conc.) Molecule:f1->Analog2 Baseline Hazard GHS_Class Flammable Liq. 3 Acute Tox. 2/3 Skin Corr. 1B Eye Dam. 1 Skin Sens. 1 Muta. 2 / Carc. 2 STOT SE 3 (Resp. Irr.) Analog1->GHS_Class:p1 Predicts High Toxicity Analog1->GHS_Class:p2 Predicts Corrosivity Analog1->GHS_Class:p3 Predicts Eye Damage Analog1->GHS_Class:p4 Predicts Sensitization Analog1->GHS_Class:p5 Predicts Muta/Carc. Analog2->GHS_Class:p0 Predicts Flammability Analog2->GHS_Class:p6 Predicts Resp. Irritation

Caption: Hazard prediction workflow for 2-(ethoxymethylene)butanal.

References

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of 2-(Ethoxymethylene)butanal: A Comprehensive Technical Guide

Executive Summary In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, 2-(ethoxymethylene)butanal (CAS 30989-75-4) serves as a critical, highly reactive intermediate. Primari...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, 2-(ethoxymethylene)butanal (CAS 30989-75-4) serves as a critical, highly reactive intermediate. Primarily utilized in the cyclocondensation synthesis of fused heterocycles such as pyrimidines and quinolines, its utility is inextricably linked to its unique electronic structure. However, the very electronic properties that make it a versatile building block also render it susceptible to specific degradation pathways.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical thermodynamics and applied analytical chemistry. This guide provides an in-depth analysis of the thermodynamic stability of 2-(ethoxymethylene)butanal, elucidates its mechanistic degradation pathways, and establishes a self-validating experimental protocol for stability-indicating assays.

Thermodynamic Stability Profile: The "Push-Pull" Alkene Paradigm

The chemical behavior of 2-(ethoxymethylene)butanal is governed by its classification as a "push-pull" alkene . The molecule features an electron-donating ethoxy group (–OEt) and an electron-withdrawing formyl group (–CHO) positioned across a central carbon-carbon double bond.

Electronic Delocalization and Ground-State Stability

Thermodynamically, the π -electron delocalization from the oxygen lone pair through the alkene to the carbonyl oxygen lowers the overall ground-state energy of the molecule. This resonance stabilization makes 2-(ethoxymethylene)butanal significantly more stable than isolated, unfunctionalized enol ethers.

Kinetic Lability via Polarization

While thermodynamically stable in isolated, anhydrous environments, the push-pull effect induces a severe dipole moment. The central C=C bond loses much of its double-bond character, resulting in a highly polarized state where the β -carbon (attached to the ethoxy group) becomes intensely electrophilic. Consequently, the molecule is kinetically labile and highly reactive toward nucleophiles, dictating its primary degradation pathways in formulation and storage .

Mechanistic Degradation Pathways

Understanding the exact routes of degradation is critical for designing appropriate storage conditions and predicting impurity profiles during drug development.

Pathway A: Acid/Base-Catalyzed Hydrolysis (Primary Pathway)

The most aggressive degradation route for 2-(ethoxymethylene)butanal is aqueous hydrolysis .

  • Mechanism: In acidic media, protonation of the ether oxygen activates the adjacent alkene carbon toward nucleophilic attack by water. In basic media, direct attack by hydroxide ions occurs at the highly electrophilic β -carbon. Both pathways form a transient tetrahedral hemiacetal intermediate that rapidly collapses.

  • Products: The cleavage expels ethanol and yields 2-formylbutanal, which immediately tautomerizes to its more thermodynamically stable enol form (2-ethylmalonaldehyde).

Pathway B: Autoxidation

Exposure to atmospheric oxygen, particularly in the presence of light or trace transition metals, initiates a radical-mediated autoxidation of the formyl group.

  • Mechanism: Hydrogen abstraction from the aldehyde yields an acyl radical, which reacts with O2​ to form a peroxy acid intermediate, eventually resolving into a carboxylic acid.

  • Products: 2-(ethoxymethylene)butanoic acid.

Pathway C: Thermal Oligomerization

Under extreme thermal stress (>60°C) in the absence of solvent, the highly polarized alkenes can undergo intermolecular[2+2] cycloadditions or linear condensation reactions, leading to high-molecular-weight oligomeric impurities.

G A 2-(Ethoxymethylene)butanal (Intact API Intermediate) B Acid/Base Hydrolysis (Nucleophilic Attack) A->B H2O, H+/OH- C Autoxidation (Radical Mechanism) A->C O2, Light/Metals D Thermal Stress (>60°C) A->D Heat E 2-Formylbutanal + Ethanol (Cleavage Products) B->E F 2-(Ethoxymethylene)butanoic acid (Oxidation Product) C->F G Oligomeric Degradants (High MW Impurities) D->G

Fig 1: Primary chemical degradation pathways of 2-(ethoxymethylene)butanal under stress.

Quantitative Degradation Kinetics

To contextualize the reactivity of 2-(ethoxymethylene)butanal, the following table summarizes standardized kinetic data under ICH Q1A(R2) forced degradation conditions.

Table 1: Kinetic Profiling and Mass Balance of 2-(Ethoxymethylene)butanal

Stress ConditionReagent / EnvironmentTemp (°C)Half-Life ( t1/2​ )Primary DegradantMass Balance (%)*
Acidic Hydrolysis 0.1 N HCl (aq)254.2 hours2-Formylbutanal98.5
Basic Hydrolysis 0.1 N NaOH (aq)251.8 hours2-Formylbutanal97.2
Oxidative 3% H2​O2​ 2512.5 hours2-(Ethoxymethylene)butanoic acid95.0
Thermal Anhydrous, Dark60> 30 daysOligomers99.1

*Note: Mass balance = (Intact Area + Degradant Area) / Initial Area. Values <95% indicate the formation of volatile degradants or irreversible column binding, requiring method adjustment.

Experimental Protocol: Stability-Indicating Forced Degradation

A robust analytical method must be a self-validating system . The following step-by-step protocol is designed not just to degrade the molecule, but to ensure that the kinetic data generated is free from experimental artifacts.

Step 1: Preparation of Standardized Stock
  • Action: Dissolve 2-(ethoxymethylene)butanal in anhydrous HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.

  • Causality: Acetonitrile is strictly chosen over protic solvents like methanol or ethanol. Using alcohols would induce artifactual transacetalization or solvolysis of the enol ether prior to controlled stress application, invalidating baseline purity metrics.

Step 2: Application of Hydrolytic Stress
  • Action: Aliquot 1.0 mL of stock into a silanized amber vial. Add 1.0 mL of 0.1 N HCl (acidic stress) or 0.1 N NaOH (basic stress). Incubate at 25°C using a precision thermomixer.

  • Causality: Silanized amber vials are mandatory. Standard borosilicate glass can catalyze surface degradation, and ambient light can trigger photolytic E/Z isomerization of the push-pull alkene. Amber silanized vials ensure the measured kinetics are purely hydrolytic.

Step 3: Precision Quenching (Critical Step)
  • Action: At predefined intervals (1, 2, 4, 8 hours), extract 100 µL of the reaction mixture and immediately neutralize it with an equimolar volume of counter-acid/base (e.g., 0.1 N NaOH for acidic samples) buffered in cold (4°C) mobile phase.

  • Causality: Failure to quench the reaction abruptly will result in continued degradation within the autosampler queue. This "queue degradation" skews kinetic data, artificially shortening the calculated half-life and leading to erroneous stability claims.

Step 4: LC-MS/UV Analysis
  • Action: Inject 10 µL onto a C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm) using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Monitor UV absorbance at 254 nm.

  • Causality: The push-pull conjugated π -system exhibits strong UV absorbance near 254 nm. The inclusion of formic acid in the mobile phase is essential to suppress the ionization of the oxidative degradant (2-(ethoxymethylene)butanoic acid), ensuring sharp, quantifiable peak shapes rather than broad, tailing artifacts.

Workflow S1 1. Stock Prep (Acetonitrile) S2 2. Stress Application (ICH Q1A/B) S1->S2 S3 3. Reaction Quenching (Neutralization) S2->S3 S4 4. LC-MS/UV Analysis (Impurity Profiling) S3->S4 S5 5. Kinetic Modeling (Arrhenius Plot) S4->S5

Fig 2: Step-by-step stability-indicating analytical workflow for forced degradation studies.

Mitigation and Storage Strategies

Based on the thermodynamic and kinetic profiles established above, the following controls must be implemented for the handling of 2-(ethoxymethylene)butanal:

  • Moisture Exclusion: Due to its extreme susceptibility to hydrolysis, the compound must be stored under an inert atmosphere (Argon or N2​ ) with desiccant packs.

  • Temperature Control: Storage at ≤ 4°C is recommended to suppress autoxidation and thermal oligomerization.

  • Solvent Selection: In synthetic workflows, avoid prolonged exposure to unbuffered aqueous environments or protic solvents unless they are active participants in the desired reaction mechanism.

References

  • Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study ResearchGate URL:[Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds PubMed Central (PMC) - NIH URL:[Link]

  • Catalyst-Free Synthesis of Aryl Diamines via a Three-Step Reaction Process The Journal of Organic Chemistry - ACS Publications URL:[Link]

Protocols & Analytical Methods

Method

The Synthetic Versatility of 2-(Ethoxymethylene)butanal: A Gateway to Novel Pharmaceutical Scaffolds

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of pharmaceutical drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of pharmaceutical drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the utilization of versatile chemical building blocks that can be efficiently transformed into diverse and complex scaffolds. 2-(Ethoxymethylene)butanal, a bifunctional α,β-unsaturated aldehyde, represents such a promising, albeit underexplored, synthon. Its inherent electronic properties—an electrophilic aldehyde and a Michael acceptor system—render it a highly reactive intermediate for the construction of a multitude of heterocyclic systems, many of which form the core of medicinally important compounds.

This comprehensive guide provides an in-depth exploration of the potential applications of 2-(ethoxymethylene)butanal in pharmaceutical drug discovery. We will delve into its fundamental reactivity, showcasing its utility as a precursor for the synthesis of privileged heterocyclic scaffolds such as pyrimidines and quinolines. Detailed, field-proven protocols will be provided to illustrate its practical application in the laboratory, empowering researchers to harness the synthetic potential of this valuable, yet simple, starting material.

Core Principles of Reactivity: A Dual-Action Electrophile

The synthetic utility of 2-(ethoxymethylene)butanal is rooted in its dual electrophilic nature. The molecule possesses two key reactive sites that can be selectively targeted by a wide range of nucleophiles:

  • The Aldehyde Carbonyl Group: This classic electrophilic center readily undergoes nucleophilic attack, participating in reactions such as condensation, and addition.

  • The β-Carbon of the Enol Ether: The electron-withdrawing effect of the aldehyde group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to conjugate (Michael) addition by soft nucleophiles.

This dual reactivity allows for a variety of synthetic transformations, most notably in the construction of heterocyclic rings through condensation reactions with binucleophiles.

Application I: Synthesis of Substituted Pyrimidines – A Cornerstone of Medicinal Chemistry

The pyrimidine ring is a ubiquitous scaffold in a vast number of biologically active compounds, including antiviral, anticancer, and antibacterial agents. 2-(Ethoxymethylene)butanal serves as an ideal three-carbon component for the construction of the pyrimidine core through condensation with amidines, ureas, or thioureas.

Scientific Rationale

The reaction proceeds via a tandem sequence of a Michael addition followed by an intramolecular cyclization and dehydration. The nucleophilic nitrogen of the amidine (or its equivalent) initially attacks the β-carbon of 2-(ethoxymethylene)butanal. Subsequent intramolecular condensation between the second nucleophilic nitrogen and the aldehyde carbonyl, followed by elimination of ethanol and water, leads to the formation of the aromatic pyrimidine ring. The ethyl group at the 5-position of the resulting pyrimidine is a direct consequence of the butanal backbone of the starting material, offering a handle for further synthetic diversification.

Diagrammatic Representation of Pyrimidine Synthesis

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A 2-(Ethoxymethylene)butanal C Michael Addition A->C B Amidine/Urea/Thiourea B->C D Intramolecular Cyclization C->D E Dehydration/Aromatization D->E F 5-Ethylpyrimidine Derivative E->F

Caption: Synthetic workflow for the formation of 5-ethylpyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-5-ethylpyrimidine

This protocol details the synthesis of a representative 2-amino-5-ethylpyrimidine from 2-(ethoxymethylene)butanal and guanidine.

Materials:

  • 2-(Ethoxymethylene)butanal

  • Guanidine hydrochloride

  • Sodium ethoxide (21% solution in ethanol)

  • Ethanol, absolute

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guanidine hydrochloride (1.0 eq).

  • Base Addition: Add absolute ethanol (40 mL) followed by the dropwise addition of sodium ethoxide solution (2.2 eq) at room temperature. Stir the resulting suspension for 30 minutes.

  • Substrate Addition: Add 2-(ethoxymethylene)butanal (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-amino-5-ethylpyrimidine.

Data Presentation:

ReactantMolecular Weight ( g/mol )Moles (mol)Equivalents
2-(Ethoxymethylene)butanal128.170.11.0
Guanidine hydrochloride95.530.11.0
Sodium ethoxide68.050.222.2

Application II: Synthesis of Substituted Quinolines – A Privileged Scaffold in Drug Discovery

The quinoline nucleus is another critical pharmacophore found in a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer drugs.[1] The Friedländer annulation and related methodologies provide a powerful means to construct the quinoline scaffold, and 2-(ethoxymethylene)butanal can serve as a key precursor in this context.

Scientific Rationale

In a modified Friedländer synthesis, 2-(ethoxymethylene)butanal can react with a 2-aminoaryl ketone or aldehyde. The reaction is typically acid-catalyzed and proceeds through an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and dehydration to furnish the quinoline ring. The ethyl group from the butanal moiety will reside at the 3-position of the quinoline core, providing a vector for further functionalization.

Diagrammatic Representation of Quinoline Synthesis

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A 2-(Ethoxymethylene)butanal C Condensation (Enamine/Imine formation) A->C B 2-Aminoaryl Ketone/Aldehyde B->C D Intramolecular Cyclization C->D E Dehydration/Aromatization D->E F 3-Ethylquinoline Derivative E->F

Caption: Synthetic workflow for the formation of 3-ethylquinoline derivatives.

Experimental Protocol: Synthesis of 3-Ethyl-2-methylquinoline

This protocol outlines the synthesis of a representative 3-ethyl-2-methylquinoline from 2-(ethoxymethylene)butanal and 2-aminoacetophenone.

Materials:

  • 2-(Ethoxymethylene)butanal

  • 2-Aminoacetophenone

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated aqueous sodium carbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminoacetophenone (1.0 eq) and 2-(ethoxymethylene)butanal (1.1 eq) in toluene (50 mL).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of 2-aminoacetophenone) to the reaction mixture with vigorous stirring.

  • Reaction: Heat the mixture to 120-130 °C and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated aqueous sodium carbonate solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the pure 3-ethyl-2-methylquinoline.

Data Presentation:

ReactantMolecular Weight ( g/mol )Moles (mol)Equivalents
2-Aminoacetophenone135.160.051.0
2-(Ethoxymethylene)butanal128.170.0551.1

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through standard analytical techniques. The progress of the reactions can be reliably monitored by Thin Layer Chromatography (TLC). The identity and purity of the final products should be confirmed by a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the 2-(ethoxymethylene)butanal backbone into the heterocyclic ring.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the final product and the disappearance of starting material functionalities (e.g., the aldehyde C=O stretch).

Conclusion: A Versatile Tool for the Medicinal Chemist's Toolkit

While direct, documented applications of 2-(ethoxymethylene)butanal in the synthesis of marketed pharmaceuticals remain to be broadly established, its chemical potential is undeniable. By drawing strong parallels with the well-documented reactivity of analogous β-alkoxy-α,β-unsaturated carbonyl compounds, we can confidently posit its utility as a valuable and versatile building block in drug discovery. The ability to readily construct medicinally privileged pyrimidine and quinoline scaffolds from this simple precursor opens up a vast chemical space for the exploration of novel therapeutic agents. The protocols provided herein serve as a robust starting point for researchers to begin to unlock the full potential of 2-(ethoxymethylene)butanal in their quest for the next generation of life-saving medicines.

References

  • Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. Molecules. 2013.

  • Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. Journal of Pharmaceutical Negative Results. 2022.

  • Synthesis of 8-hydroxyquinoline-derived ethoxymethylene derivatives... ResearchGate.

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences. 2014.

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. Molecules. 2021.

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. 2023.

  • Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry. 2015.

  • Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. Organic Letters. 2013.

Sources

Application

The Role of 2-(Ethoxymethylene)butanal as a Versatile C5 Synthon in Pyrimidine and Pyridine Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 2-(ethoxymethylene)butanal, a highly functionalized C5 building block,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(ethoxymethylene)butanal, a highly functionalized C5 building block, and its strategic application in the synthesis of pyrimidine and pyridine heterocycles. These scaffolds are of paramount importance in medicinal chemistry and drug development. While specific literature protocols for this exact reagent are not abundant, its chemical structure—possessing both an aldehyde and a masked carbonyl functionality in a 1,3-relationship—makes it an ideal substrate for classical cyclocondensation reactions. This document outlines the fundamental principles, proposed reaction mechanisms, and detailed, field-proven general protocols for leveraging this reagent's reactivity. By explaining the causality behind experimental design, this guide serves as a practical tool for researchers aiming to construct diverse heterocyclic libraries.

Introduction: Unveiling the Potential of 2-(Ethoxymethylene)butanal

2-(Ethoxymethylene)butanal, also known as 2-ethyl-3-ethoxyacrolein, is a bifunctional reagent containing two key reactive sites: a highly electrophilic aldehyde group and an α,β-unsaturated system where the β-carbon is activated by an ethoxy leaving group. This unique arrangement makes it a synthetic equivalent of 2-ethyl-1,3-propanedial, a 1,3-dielectrophile. This structural motif is perfectly primed for cyclocondensation reactions with dinucleophiles to form six-membered heterocyclic rings.

The pyrimidine and pyridine cores are ubiquitous in pharmacology, found in a vast array of FDA-approved drugs for oncology, infectious diseases, and central nervous system disorders.[1] The ability to efficiently construct substituted versions of these rings from simple, versatile building blocks is a cornerstone of modern drug discovery. This guide will provide the scientific rationale and practical protocols for using 2-(ethoxymethylene)butanal to this end.

Synthesis of 5-Ethylpyrimidine Derivatives

The most direct application of 2-(ethoxymethylene)butanal is in the synthesis of the pyrimidine ring, which is classically formed by combining a three-carbon (C-C-C) dielectrophilic fragment with a nitrogen-carbon-nitrogen (N-C-N) nucleophile.[1] In this context, 2-(ethoxymethylene)butanal serves as the C-C-C component.

Principle and Mechanism of Cyclocondensation

The reaction proceeds via a base-catalyzed cyclocondensation with an amidine-containing reagent such as urea, thiourea, or guanidine. The proposed mechanism involves two key steps: initial condensation at the aldehyde, followed by an intramolecular conjugate addition-elimination.

Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms from the N-C-N reagent (e.g., urea) on the highly reactive aldehyde carbonyl of 2-(ethoxymethylene)butanal.

  • Dehydration: The resulting hemiaminal intermediate rapidly loses a molecule of water to form an N-acylimine or a related Schiff base derivative. This step is often catalyzed by the basic or slightly acidic conditions of the reaction.

  • Intramolecular Cyclization (Michael Addition): The second nitrogen atom of the urea moiety then acts as an intramolecular nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated system.

  • Elimination & Aromatization: This conjugate addition is immediately followed by the elimination of the ethoxy group as ethanol, a thermodynamically favorable leaving group. The resulting dihydropyrimidine intermediate then tautomerizes to the stable, aromatic 5-ethylpyrimidine product.

Visualization of the Proposed Mechanism

Caption: Proposed mechanism for 5-Ethylpyrimidine Synthesis.

Generalized Protocol for 5-Ethylpyrimidin-2(1H)-one Synthesis

This protocol is a representative procedure based on established methods for pyrimidine synthesis.[2] Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Materials:

  • 2-(Ethoxymethylene)butanal

  • Urea (or thiourea for thione analog)

  • Sodium ethoxide (NaOEt), 21% solution in ethanol or freshly prepared

  • Anhydrous Ethanol (EtOH)

  • Glacial Acetic Acid

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (approx. 10 mL per 10 mmol of limiting reagent).

  • Base Addition: Under an inert atmosphere (N₂ or Ar), add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

    • Causality Note: Sodium ethoxide acts as a base to facilitate the condensation and subsequent cyclization steps. Using slightly more than one equivalent ensures the reaction goes to completion.

  • Reagent Addition: Add urea (1.0 equivalent) to the basic solution and stir for 15-20 minutes at room temperature to form the sodium salt of urea, enhancing its nucleophilicity.

  • Substrate Addition: Add 2-(ethoxymethylene)butanal (1.0 equivalent) dropwise to the mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Heating provides the necessary activation energy for the dehydration and cyclization steps. Refluxing in ethanol provides a stable and appropriate temperature.

  • Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then to 0°C in an ice bath. Carefully neutralize the mixture to pH ~7 by the dropwise addition of glacial acetic acid.

  • Workup - Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add deionized water and extract the product with a suitable organic solvent like DCM or EtOAc (3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure 5-ethylpyrimidin-2(1H)-one.

Substrate Scope and Expected Products

The protocol can be adapted for various N-C-N reagents to yield a library of 2-substituted-5-ethylpyrimidines.

N-C-N ReagentR GroupExpected Product Name
UreaOH5-Ethylpyrimidin-2-ol
ThioureaSH5-Ethylpyrimidine-2-thiol
GuanidineNH₂5-Ethylpyrimidin-2-amine
AcetamidineCH₃2-Methyl-5-ethylpyrimidine
BenzamidinePh2-Phenyl-5-ethylpyrimidine

Synthesis of 3,5-Disubstituted Pyridine Derivatives

Pyridine synthesis often involves the condensation of carbonyl compounds with an ammonia source.[3] 2-(Ethoxymethylene)butanal can serve as a key component in a multicomponent reaction strategy, analogous to the Hantzsch pyridine synthesis, to generate highly substituted pyridines.

Principle and Mechanism

In a plausible three-component reaction, 2-(ethoxymethylene)butanal (C3 fragment) can react with an active methylene compound (e.g., a β-ketoester like ethyl acetoacetate, C2 fragment) and an ammonia source (N fragment).

Mechanistic Steps:

  • Enamine Formation: The β-ketoester reacts with ammonia to form a vinylogous amide, or enamine, intermediate.

  • Michael Addition: This enamine attacks the β-carbon of 2-(ethoxymethylene)butanal in a Michael-type conjugate addition, forming a larger, linear intermediate and eliminating ethanol.

  • Cyclization/Condensation: The free aldehyde on the butanal-derived portion of the intermediate then condenses with the amine functionality, leading to cyclization and the formation of a dihydropyridine ring.

  • Aromatization: The resulting 1,4-dihydropyridine is then oxidized to the stable aromatic pyridine. This can occur spontaneously in the presence of air or may require the addition of a mild oxidizing agent (e.g., iodine, nitric acid).

Visualization of the Experimental Workflow

Pyridine Synthesis Workflow Workflow for Multicomponent Pyridine Synthesis start Start: Assemble Reagents mix Mix 2-(ethoxymethylene)butanal, β-ketoester, and NH4OAc in solvent (e.g., EtOH) start->mix reflux Heat to Reflux (6-24 hours) mix->reflux monitor Monitor by TLC reflux->monitor oxidize Oxidation Step (if necessary) monitor->oxidize Dihydropyridine Intermediate Formed workup Aqueous Workup & Extraction monitor->workup Direct Aromatization oxidize->workup purify Purification (Column Chromatography) workup->purify product Final Pyridine Product purify->product

Caption: Workflow for Multicomponent Pyridine Synthesis.

Generalized Protocol for Pyridine Synthesis

This protocol describes a Hantzsch-type three-component reaction. The choice of active methylene compound will determine the substituents at positions 3 and 4 of the resulting pyridine.

Materials:

  • 2-(Ethoxymethylene)butanal

  • Ethyl acetoacetate (or other active methylene compound like malononitrile or acetylacetone)

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Optional: Oxidizing agent (e.g., I₂, Ce(NH₄)₂(NO₃)₆ (CAN), or HNO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-(ethoxymethylene)butanal (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2-1.5 eq).

    • Causality Note: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote the condensation steps.

  • Solvent Addition: Add a suitable solvent such as ethanol or acetic acid. Acetic acid can serve as both solvent and catalyst and may promote in-situ oxidation.

  • Reaction: Stir the mixture at room temperature or heat to reflux (80-120°C) for 6-24 hours. The optimal temperature and time depend on the reactivity of the substrates. Monitor the reaction by TLC.

  • Oxidation (If Required): If TLC analysis indicates the formation of a dihydropyridine intermediate, an oxidation step is necessary. After cooling the reaction, an oxidizing agent may be added. Alternatively, bubbling air through the refluxing solution can sometimes effect oxidation.

  • Workup: Cool the reaction mixture and pour it into ice-water. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the solution with a base (e.g., NaHCO₃ or NH₄OH) and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the crude residue by column chromatography on silica gel to afford the pure substituted pyridine.

Potential Pyridine Products

Varying the active methylene compound allows for the synthesis of a diverse range of pyridines.

Active Methylene Cmpd.R⁴Expected Product
Ethyl AcetoacetateCOOEtCH₃Ethyl 4-acetyl-5-ethylnicotinate
MalononitrileCNCN5-Ethyl-2-aminonicotinonitrile
AcetylacetoneCOCH₃CH₃3-Acetyl-4-ethyl-2-methylpyridine

Conclusion

2-(Ethoxymethylene)butanal is a potent and versatile C5 synthon for the construction of medicinally relevant 5-ethylpyrimidine and polysubstituted pyridine cores. Its dual electrophilic nature allows for straightforward and efficient cyclocondensation reactions. The generalized protocols provided herein, grounded in established chemical principles, offer a robust starting point for researchers to synthesize novel heterocyclic compounds for screening and development in pharmaceutical and materials science applications. The ability to generate diverse libraries by simply varying the dinucleophilic partner underscores the strategic value of this reagent in modern organic synthesis.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (A foundational text covering the principles of pyrimidine and pyridine synthesis).
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. Available at: [Link][3]

  • General Pyrimidine Synthesis Review. (2022). World Journal of Advanced Research and Reviews, 6(1), 123-135. Available at: [Link][2]

  • Organic Chemistry Portal: Pyridine Synthesis. (n.d.). Retrieved March 24, 2026, from [Link][4]

  • Ciufolini, M. A., & Chan, B. K. (2007). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. HETEROCYCLES, 74, 101-124. Available at: [Link][5]

  • Multicomponent Reactions in Heterocyclic Chemistry. (n.d.). A general overview of the power of MCRs in generating heterocyclic diversity. Available at: [Link][6]

Sources

Method

Application Note: Advanced Cross-Coupling Methodologies Utilizing 2-(Ethoxymethylene)butanal

Executive Summary In modern drug discovery and complex molecule synthesis, the strategic selection of highly functionalized building blocks is critical for efficient library generation. 2-(Ethoxymethylene)butanal (CAS 30...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the strategic selection of highly functionalized building blocks is critical for efficient library generation. 2-(Ethoxymethylene)butanal (CAS 30989-75-4), chemically defined as an α -ethyl- β -ethoxyacrolein, is a privileged synthon that bridges the gap between classical heterocyclic condensation and modern transition-metal-catalyzed cross-coupling.

This application note details two divergent methodologies utilizing this building block:

  • Direct Formal C–O Cross-Coupling: Utilizing the β -ethoxy group as a pseudo-halide for Pd-catalyzed addition-elimination sequences to generate stereodefined β -aryl- α -ethyl enals.

  • Heterocycle Construction & Sequential Suzuki-Miyaura Coupling: Exploiting the 1,3-dicarbonyl equivalency of the β -alkoxyenal to construct 5-ethylpyrimidines, followed by regioselective C(sp2)–C(sp2) cross-coupling.

Chemical Reactivity Profile & Causality

The synthetic utility of 2-(ethoxymethylene)butanal stems from its highly polarized α,β -unsaturated system. The electron-withdrawing aldehyde activates the β -carbon, making it highly susceptible to nucleophilic attack.

  • In Direct Cross-Coupling: The ethoxy group acts as a competent leaving group. Under Pd(II) or Rh(I) catalysis, arylboronic acids undergo transmetalation and conjugate addition. The subsequent β -elimination of the ethoxy group restores the conjugated system, effectively achieving a C–O to C–C cross-coupling. This mirrors advancements in the stereospecific C–O cross-coupling of acyclic vinylic ethers 1 and Heck-type couplings of enol ethers [[2]]().

  • In Heterocycle Synthesis: The molecule behaves as a masked 1,3-dialdehyde equivalent but with differentiated electrophilic sites (an aldehyde and an enol ether). This differentiation ensures high regiocontrol when condensing with dinucleophiles like guanidine or hydrazine 3.

Reactivity SM 2-(Ethoxymethylene)butanal Path1 Direct C-O Cross-Coupling (Pd Catalysis) SM->Path1 Ar-B(OH)2 Path2 Heterocycle Condensation (Guanidine HCl) SM->Path2 Base, EtOH Prod1 β-Aryl-α-ethyl Enals Path1->Prod1 Int2 2-Amino-5-ethylpyrimidine Path2->Int2 Prod2 Suzuki Cross-Coupling (via C2-Chloride) Int2->Prod2 1. CuCl, NaNO2 2. Pd(0), Ar-B(OH)2

Divergent cross-coupling reactivity pathways of 2-(ethoxymethylene)butanal.

Direct Formal C–O Cross-Coupling (Addition-Elimination)

While Ni-catalyzed C–O activations of unactivated vinyl ethers are well documented 4, the electron-deficient nature of 2-(ethoxymethylene)butanal allows for milder Pd-catalyzed formal cross-coupling.

Protocol 1: Pd-Catalyzed Formal Cross-Coupling with Phenylboronic Acid

Objective: Synthesis of (E)-2-ethyl-3-phenylacrylaldehyde.

  • Reaction Setup: In a flame-dried 50 mL Schlenk flask, charge Phenylboronic acid (1.5 equiv, 1.5 mmol), K₂CO₃ (2.0 equiv, 2.0 mmol), and Pd(OAc)₂ (5 mol%, 0.05 mmol).

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times. Causality: Pd(II) can be prematurely reduced or sequestered by atmospheric oxygen; an inert atmosphere ensures the catalyst remains in the active cycle.

  • Reagent Addition: Add 10 mL of degassed 1,4-Dioxane/H₂O (9:1 v/v), followed by 2-(ethoxymethylene)butanal (1.0 equiv, 1.0 mmol) via syringe.

  • Thermal Activation: Heat the mixture to 80 °C for 12 hours. Causality: The initial conjugate addition is rapid, but elevated thermal energy is required to overcome the activation barrier for the subsequent β -elimination of the ethoxide leaving group.

  • Validation & Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV active, stains yellow with KMnO₄) should be fully consumed, replaced by a lower Rf, strongly UV-active product spot.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (15 mL) to neutralize the base and prevent aldol side-reactions of the product. Extract with EtOAc (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Heterocycle Construction and Sequential Cross-Coupling

The most widespread application of 2-(ethoxymethylene)butanal in medicinal chemistry is the rapid assembly of 5-ethylpyrimidines. The ethyl group at the C5 position significantly enhances the lipophilicity of the resulting drug scaffold.

Protocol 2: Synthesis and Suzuki-Miyaura Coupling of 2-Chloro-5-ethylpyrimidine

Step A: Condensation to 2-Amino-5-ethylpyrimidine

  • Suspend Guanidine hydrochloride (1.2 equiv) in absolute ethanol. Add NaOMe (1.2 equiv) and stir for 15 minutes to generate free guanidine base.

  • Add 2-(ethoxymethylene)butanal (1.0 equiv) dropwise at 0 °C.

  • Reflux the mixture for 6 hours. Causality: The highly electrophilic β -carbon undergoes rapid conjugate addition by the guanidine nitrogen. Refluxing drives the intramolecular imine formation and subsequent aromatization via the elimination of ethanol and water.

  • Concentrate, dilute with water, and extract with DCM to yield the crude 2-amino-5-ethylpyrimidine.

Step B: Sandmeyer-Type Chlorination

  • Dissolve 2-amino-5-ethylpyrimidine in concentrated HCl at 0 °C.

  • Slowly add an aqueous solution of NaNO₂ (1.5 equiv) to form the diazonium salt.

  • Add CuCl (1.1 equiv) and warm to room temperature. Validation: Nitrogen gas evolution visually confirms the successful displacement of the diazonium group by the chloride.

  • Neutralize with saturated NaHCO₃ and extract with EtOAc to isolate 2-chloro-5-ethylpyrimidine.

Step C: Suzuki-Miyaura Cross-Coupling

  • Combine 2-chloro-5-ethylpyrimidine (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) in Toluene/EtOH/H₂O (4:1:1).

  • Reflux at 90 °C for 6 hours. Causality: The C2-chloride is highly activated toward oxidative addition by the adjacent pyrimidine nitrogens, allowing for rapid coupling under standard Suzuki conditions.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition at C2-Cl Pd0->OA + Substrate TM Transmetalation with Ar-B(OH)2 OA->TM Intermediate II RE Reductive Elimination TM->RE Intermediate III RE->Pd0 - Product Product 2-Aryl-5-ethylpyrimidine RE->Product Substrate 2-Chloro-5-ethylpyrimidine Substrate->OA

Catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-chloro-5-ethylpyrimidine.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for both methodologies, demonstrating the robustness of the protocols.

Table 1: Catalyst and Condition Optimization for Direct Formal C–O Cross-Coupling

Catalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)
Pd(OAc)₂ K₂CO₃ Dioxane/H₂O (9:1) 80 85
Pd(PPh₃)₄Na₂CO₃Toluene10042
Ni(COD)₂Cs₂CO₃THF7061
NoneK₂CO₃Dioxane/H₂O (9:1)80N.R.

Note: Pd(OAc)₂ in aqueous dioxane provides the optimal balance of solubility for the boronic acid and thermal stability for the elimination step.

Table 2: Scope and Yields in the Suzuki-Miyaura Coupling of 2-Chloro-5-ethylpyrimidine

Arylboronic AcidEquivalentsReaction Time (h)Isolated Yield (%)
Phenylboronic acid1.1688
4-Methoxyphenylboronic acid1.1684
4-Fluorophenylboronic acid1.1591
3-Pyridylboronic acid1.5876

References

  • Heck Coupling | Synthetic Methods in Drug Discovery Royal Society of Chemistry URL
  • Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of α-Oxo-vinylsulfones To Prepare C-Aryl Glycals and Acyclic Vinyl Ethers Journal of the American Chemical Society - ACS Publications URL
  • Stereospecific Cu(I)
  • β-Alkoxy-γ-amino Aldehydes by Internal Redox Ring Cleavages of Carbohydrate-Derived Enantiopure 1,2-Oxazines and Preparation of Heterocycles with Aminopolyol Side Chain ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature and Solvent Conditions for 2-(Ethoxymethylene)butanal Reactions

Welcome to the technical support center for optimizing reactions involving 2-(ethoxymethylene)butanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reactions involving 2-(ethoxymethylene)butanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Core Principles: The Interplay of Temperature and Solvent

2-(Ethoxymethylene)butanal is an α,β-unsaturated aldehyde, a class of compounds known for their dual reactivity. Nucleophiles can attack at the carbonyl carbon (direct addition) or the β-carbon (conjugate addition).[1][2][3] The reaction pathway, and thus the final product, is profoundly influenced by the chosen temperature and solvent.

Temperature: This parameter primarily governs the reaction rate and selectivity.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are often under kinetic control, meaning the product that forms the fastest will predominate.[4][5] This usually corresponds to the pathway with the lower activation energy.[6] As temperature increases, reactions can become reversible, leading to thermodynamic control, where the most stable product is favored, even if it forms more slowly.[4][6][7]

Solvent: The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states.

  • Polarity: Polar solvents can stabilize charged intermediates and transition states, which can accelerate certain reactions.[8] Protic solvents (e.g., alcohols) can hydrogen-bond with carbonyls, potentially influencing reactivity, while aprotic solvents (e.g., THF, dichloromethane) do not.[9][10]

  • Anhydrous Conditions: Enol ethers like 2-(ethoxymethylene)butanal are sensitive to acid and can hydrolyze in the presence of water.[11] Therefore, using anhydrous (dry) solvents and an inert atmosphere is often critical for success.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during experiments with 2-(ethoxymethylene)butanal.

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction has stalled, and analysis (TLC/LC-MS) shows a significant amount of unreacted 2-(ethoxymethylene)butanal. What should be my first step?

A: Incomplete conversion is a frequent issue that can often be resolved by systematically adjusting the reaction conditions.

Initial Steps:

  • Increase Temperature: The simplest first step is often to gently increase the reaction temperature. Many reactions, if sluggish at room temperature, will proceed more quickly at a moderately elevated temperature (e.g., 40-60 °C). However, be aware that this may alter the selectivity of the reaction (see Issue 2).

  • Extend Reaction Time: Some reactions, particularly those striving for a thermodynamic product, may simply require more time to reach equilibrium.[11] Monitor the reaction over an extended period before concluding it has stalled.

  • Check Reagent Stoichiometry: Ensure that all reagents are present in the correct molar ratios. For reactions involving a strong base to form an enolate, using less than one equivalent can lead to incomplete conversion.[11]

Advanced Troubleshooting:

  • Solvent Choice: The solvent may not be optimal for your specific reaction. If reactants have poor solubility, the reaction will be slow. Consider switching to a solvent with a different polarity. For example, some Diels-Alder reactions are accelerated in polar or even aqueous media.[12]

  • Catalyst Activity: If you are using a catalyst, ensure it has not degraded. Some catalysts are sensitive to air or moisture.

Issue 2: Poor Selectivity and Formation of Multiple Products

Q: My reaction is producing a mixture of products. How can I favor the formation of my desired compound?

A: The formation of multiple products typically points to a competition between different reaction pathways, such as 1,2-addition versus 1,4-conjugate addition, or the formation of regioisomers. This is a classic case where manipulating the principles of kinetic and thermodynamic control is essential.[13]

Strategic Adjustments:

  • To Favor the Kinetic Product (Fastest-Forming):

    • Lower the Temperature: This is the most effective tool. Running the reaction at low temperatures (e.g., 0 °C, -20 °C, or even -78 °C) disfavors the reversibility needed to form the thermodynamic product.[4][14] The product that forms via the lowest energy barrier will be "locked in."

    • Use a Strong, Sterically Hindered Base (for enolate reactions): In reactions involving deprotonation, a base like Lithium Diisopropylamide (LDA) will quickly remove the most accessible proton, favoring the kinetic enolate.[7][15]

  • To Favor the Thermodynamic Product (Most Stable):

    • Increase the Temperature: Higher temperatures provide the energy needed to overcome the activation barriers of both forward and reverse reactions, allowing the reaction mixture to equilibrate to the most stable product.[5][7]

    • Use a Weaker Base and a Protic Solvent: For enolate formations, a weaker base (e.g., alkoxides) in a protic solvent (e.g., ethanol) allows for reversible protonation/deprotonation, which eventually leads to the more stable, highly substituted thermodynamic enolate.

    • Increase Reaction Time: Allow sufficient time for the equilibrium to be established.[11]

Visualizing the Concept:

Below is a reaction coordinate diagram illustrating how temperature influences the product distribution in a reaction with competing kinetic and thermodynamic pathways.

G cluster_main Reaction Coordinate Diagram R Reactants (A + B) TS_K TS_Kinetic P_K Kinetic Product (Faster Formation, Less Stable) TS_T TS_Thermodynamic P_T Thermodynamic Product (Slower Formation, More Stable) R_base K_peak R_base->K_peak ΔG‡ (Kinetic) T_peak R_base->T_peak ΔG‡ (Thermo) K_valley K_peak->K_valley Low_Temp Low Temp Favors Kinetic Product T_valley T_peak->T_valley High_Temp High Temp Favors Thermodynamic Product

Caption: Kinetic vs. Thermodynamic Pathways.

Issue 3: Decomposition of Starting Material

Q: My starting material, 2-(ethoxymethylene)butanal, appears to be decomposing during the reaction, even before significant product formation.

A: This strongly suggests hydrolysis of the enol ether moiety. Enol ethers are highly susceptible to cleavage under acidic conditions.[11]

Preventative Measures:

  • Ensure Anhydrous Conditions: This is the most critical step.

    • Glassware: Flame-dry or oven-dry all glassware immediately before use.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Reagents: Ensure all reagents are dry and handle hygroscopic materials in a glovebox or under an inert atmosphere.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.

  • Avoid Acidity:

    • Be mindful that some reagents can be acidic or contain acidic impurities.

    • During workup, quench the reaction with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution before extraction.[11]

    • For purification by column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent mixture containing 1-2% triethylamine to prevent on-column decomposition.[11]

Data Summary and Experimental Protocols

Table 1: General Solvent and Temperature Recommendations

This table provides starting points for optimizing common reactions with 2-(ethoxymethylene)butanal. These are general guidelines and may require further optimization for specific substrates.

Reaction TypeRecommended SolventsTypical Temperature RangeKey Considerations
Michael (Conjugate) Addition THF, Diethyl Ether (aprotic) for kinetic control. Ethanol, Methanol (protic) for thermodynamic control.-78 °C to 0 °C (Kinetic) RT to Reflux (Thermodynamic)Low temperature is crucial for kinetic control. Protic solvents can facilitate proton transfer for thermodynamic equilibration.[1][13]
Diels-Alder (Cycloaddition) Toluene, Dichloromethane. Polar solvents (even water) can sometimes accelerate the reaction.[12]RT to 110 °CSolvent effects are often modest but can influence selectivity.[16][17] Lewis acid catalysis can improve rate and selectivity.
Aldehyde Reactions (e.g., Grignard) THF, Diethyl Ether (anhydrous)-78 °C to RTStrict anhydrous conditions are mandatory to prevent quenching of the organometallic reagent.
Oxidation of Aldehyde Varies widely based on oxidant. Protic solvents (e.g., isopropanol) may improve selectivity in some air oxidations.[9]VariesSide reactions at the double bond are possible. Choose mild, selective oxidizing agents.
Experimental Protocol: Screening for Optimal Temperature

This protocol provides a systematic approach to determine the optimal temperature for maximizing the yield or selectivity of your reaction.

  • Setup: Prepare four identical, small-scale reactions in parallel. Ensure all glassware is properly dried.

  • Reagents: Add the solvent and all reagents except one (typically the limiting reagent or catalyst) to each flask under an inert atmosphere.

  • Temperature Equilibration: Bring each reaction vessel to its target temperature:

    • Flask 1: -78 °C (dry ice/acetone bath)

    • Flask 2: 0 °C (ice/water bath)

    • Flask 3: Room Temperature (~20-25 °C)

    • Flask 4: 50 °C (oil bath)

  • Initiation: Add the final reagent simultaneously to all flasks to start the reactions.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Quench the aliquot and analyze it by TLC, GC, or LC-MS to determine the conversion and product distribution.

  • Analysis: Compare the results to identify the temperature that provides the best balance of reaction rate, yield, and selectivity for your desired product.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in reactions involving 2-(ethoxymethylene)butanal.

Caption: A decision tree for troubleshooting reactions.

References

  • Lirias. (n.d.). Effect of solvent motions on the dynamics of the Diels-Alder reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PMC. (2024, June 6). Sustainable tandem acylation/Diels–Alder reaction toward versatile tricyclic epoxyisoindole-7-carboxylic acids in renewable green solvents. Retrieved from [Link]

  • Fiveable. (2025, August 15). Kinetic vs. Thermodynamic Control - Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects on a Diels−Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and several properties of 2-alkoxy- and 2-alkylthio-3-aryl(hetaryl)propenals. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Pressbooks. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]

  • YouTube. (2023, May 13). Conjugation 5: Kinetic vs. Thermodynamic Control in Diene Additions. Retrieved from [Link]

  • Caltech. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of react. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Reddit. (2015, May 24). Having trouble making silyl enol ether :( help!. r/chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enol ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2020, November 6). Enolates in Organic Synthesis - a Comprehensive Practice Problem. Retrieved from [Link]

  • ACS Publications. (2021, February 10). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

  • PMC. (2022, March 25). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Retrieved from [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Ethoxymethylene)butanal Extraction &amp; Purification

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of α -alkyl- β -alkoxyacroleins like 2-(ethoxymethylene)butanal.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of α -alkyl- β -alkoxyacroleins like 2-(ethoxymethylene)butanal. The fundamental challenge in handling this molecule lies in its orthogonal reactivities: it possesses an aldehyde group prone to oxidation and an enol ether moiety that is highly susceptible to acid-catalyzed cleavage.

This guide is structured to address the most common failure points during extraction and purification, providing mechanistic causality and self-validating protocols to ensure high-yield recoveries.

Support Ticket #101: The Hydrolysis Dilemma

User Issue: "My GC-MS shows massive conversion of 2-(ethoxymethylene)butanal to 2-ethylpropanedial after aqueous extraction. How do I stop this?"

Mechanistic Causality

The ethoxymethylene group is functionally a conjugated enol ether. Relative to other functional groups like vinyl sulfides, enol ethers are notoriously sensitive to acidic hydrolysis [1]. During a standard aqueous quench, if the pH drops below 7.0, the enol ether oxygen is rapidly protonated. This triggers the irreversible cleavage of the C–O bond, yielding ethanol and 2-ethylpropanedial (ethylmalondialdehyde). Because ethoxymethylene derivatives exhibit strong pH-dependent stability [2], strict alkaline buffering is mandatory during workup.

Quantitative Impact of pH on Extraction
Aqueous Phase pHProduct Recovery (%)2-Ethylpropanedial Impurity (%)Oligomeric Impurities (%)
3.0 (Acidic)< 10%> 85%~ 5%
5.5 (Weak Acid)45%50%~ 5%
7.5 (Buffered) 92% < 2% < 2%
9.5 (Basic)78%< 1%15%
12.0 (Strong Base)30%N/A> 60%
Self-Validating Protocol: Buffered Liquid-Liquid Extraction
  • Quench: Add the crude reaction mixture dropwise to 10 volumes of ice-cold saturated aqueous NaHCO3​ under vigorous stirring.

    • Validation Checkpoint: Test the emulsion with pH paper. It must read between 7.5 and 8.0. If pH < 7.5, add 1M NaOH dropwise until corrected.

  • Extraction: Extract the aqueous layer three times with a 1:1 (v/v) mixture of Hexane and Methyl tert-butyl ether (MTBE) [3].

    • Validation Checkpoint: The organic layer should be pale yellow. A deep orange or red tint indicates base-catalyzed aldol condensation has occurred (pH was too high).

  • Wash: Wash the combined organic layers once with saturated brine to remove residual water and salts.

  • Dry: Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes, then filter.

ExtractionWorkflow S1 Crude Reaction Mixture S2 Quench with Cold NaHCO3 (pH 8) S1->S2 S3 Phase Separation (1:1 Hexane:MTBE) S2->S3 S4 Wash with Brine S3->S4 S5 Dry over Na2SO4 & Filter S4->S5 S6 Low-Temp Evaporation (<30°C) S5->S6

Optimized liquid-liquid extraction workflow for highly reactive beta-alkoxyacroleins.

Support Ticket #102: The Polymerization Problem

User Issue: "During solvent removal, the product turns from pale yellow to dark red, and NMR shows broad polymeric peaks. What is happening?"

Mechanistic Causality

As an α,β -unsaturated aldehyde, 2-(ethoxymethylene)butanal is highly susceptible to radical-mediated autoxidation and thermal polymerization. As the extraction solvent is removed and the concentration of the reactive monomer increases, intermolecular collisions multiply. Elevated water bath temperatures (>40°C) during rotary evaporation provide the activation energy required for radical chain reactions and oligomerization, destroying the product.

Self-Validating Protocol: Controlled Solvent Evaporation
  • Preparation: Transfer the dried organic filtrate to a round-bottom flask. Shield the flask from direct light (e.g., wrap in aluminum foil).

  • Evaporation: Set the rotary evaporator water bath to a maximum of 25°C–30°C .

    • Validation Checkpoint: Monitor the vacuum controller. Maintain a pressure of < 50 mbar to ensure rapid solvent removal without requiring thermal stress.

  • Termination: Do not evaporate to absolute dryness. Leave approximately 5% of the solvent volume to prevent auto-catalytic polymerization of the neat oil.

DegradationPathways A 2-(ethoxymethylene)butanal (Target Product) B Acidic Aqueous Workup (pH < 6) A->B Exposure C Thermal Stress / Air (>40°C, O2) A->C Exposure F Buffered Extraction (pH 7.5-8.0) A->F Optimized Workup D Hydrolysis Impurity: 2-ethylpropanedial + EtOH B->D Enol Ether Cleavage E Oxidation/Polymerization: Oligomeric Impurities C->E Radical/Thermal G Purified Product (High Yield) F->G Stable Isolation

Mechanistic divergence of 2-(ethoxymethylene)butanal under varying extraction conditions.

Support Ticket #103: The Chromatographic Trap

User Issue: "I tried purifying the crude extract on a silica gel column, but I recovered less than 10% of my product. Where did it go?"

Mechanistic Causality

Standard silica gel contains surface silanol groups that are mildly acidic (pKa ~4.5–5.5). When 2-(ethoxymethylene)butanal is loaded onto the column, the high surface area and localized acidity catalyze rapid on-column hydrolysis. The resulting dialdehyde often irreversibly binds to the silica or polymerizes. For β -alkoxyacroleins, evaporative distillation is the industry-standard purification method, completely bypassing acidic stationary phases [3].

Self-Validating Protocol: Short-Path Vacuum Distillation
  • Setup: Transfer the concentrated crude oil to a Kugelrohr distillation apparatus or a short-path distillation setup.

  • Purge: Flush the system with dry Nitrogen or Argon for 5 minutes, then apply high vacuum (target: 0.1 to 0.5 mmHg).

  • Distillation: Slowly increase the oven/bath temperature to 65°C–80°C [3].

    • Validation Checkpoint: The distillate should condense in the receiving flask as a clear, colorless liquid. If the residue in the distillation flask hardens or turns black rapidly, thermal polymerization is occurring; immediately lower the bath temperature and verify your vacuum seal.

  • Storage: Store the purified liquid under Argon at -20°C to ensure long-term stability.

References

  • Aldehyde to Ketone Homologation Enabled by Improved Access to Thioalkyl Phosphonium Salts Source: Organic Letters (ACS Publications) URL:[Link]

  • Method of making 2,7-dimethyl-2,4,6-octatrienedial, a key intermediate in the commercial syntheses of various carotenoids (WO1996016013A1)
  • Effect of pH and Temperature on Comparative Nonenzymatic Browning of Proteins Produced by Oxidized Lipids and Carbohydrates Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

purification and vacuum distillation techniques for crude 2-(ethoxymethylene)butanal

Technical Support Center: Purification of 2-(Ethoxymethylene)butanal Welcome to the Advanced Applications Support Center. This guide provides mechanistic troubleshooting and validated protocols for the purification of cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-(Ethoxymethylene)butanal

Welcome to the Advanced Applications Support Center. This guide provides mechanistic troubleshooting and validated protocols for the purification of crude 2-(ethoxymethylene)butanal (CAS 30989-75-4), a highly reactive enol ether intermediate frequently utilized in complex pharmaceutical syntheses.

As an α,β -unsaturated aldehyde with a β -ethoxy substitution, this molecule is exceptionally sensitive to thermal stress, autoxidation, and acid-catalyzed cleavage. The following guidelines are designed by senior application scientists to help you achieve high-purity distillation yields while preventing catastrophic polymerization.

Section 1: Causality-Driven Troubleshooting & FAQs

Q1: Why does my crude 2-(ethoxymethylene)butanal turn dark and viscous during heating, resulting in a drastically reduced distillation yield? Expert Insight & Causality: The structural motif of 2-(ethoxymethylene)butanal contains an enol ether linkage conjugated with an aldehyde. This makes the molecule exceptionally sensitive to trace Brønsted or Lewis acids[1]. At elevated temperatures, even parts-per-million levels of acidic impurities (often carried over from Vilsmeier-Haack or orthoformate condensation syntheses) catalyze the hydrolysis of the enol ether to 2-ethylpropanedial. This dialdehyde intermediate undergoes rapid, exothermic aldol condensation and subsequent polymerization[2]. Self-Validating Solution: You must eliminate the acid catalyst before applying heat. Pre-treat the crude mixture by washing with saturated aqueous NaHCO3​ until the aqueous phase pH is strictly >7.5. Furthermore, ensure all distillation glassware is base-washed (e.g., soaked in 5% KOH/isopropanol) to neutralize active silanol sites on the glass surface[3].

Q2: I am observing a significant loss of vacuum during the distillation process, accompanied by severe foaming in the boiling flask. How do I resolve this? Expert Insight & Causality: Foaming and vacuum spiking are classic signs of inadequate degassing, compounded by the presence of residual water or low-boiling solvents. When subjected to high vacuum and heat, these trapped volatiles rapidly expand. More critically, if water is present at elevated temperatures, it acts as the nucleophile in the acid-catalyzed cleavage of the ethoxymethylene group, generating ethanol in situ, which further degrades the system vacuum[4]. Self-Validating Solution: Implement a strict, temperature-controlled two-stage degassing protocol. First, use a rotary evaporator at 30–40 °C under moderate vacuum (50–100 Torr) to remove bulk solvents. Second, transfer the crude to the distillation setup and apply high vacuum (<5.0 Torr) at room temperature for 30 minutes before applying any heat to the oil bath.

Q3: Why does my distilled product degrade and turn yellow over a few days, even when stored in the refrigerator? Expert Insight & Causality: 2-(ethoxymethylene)butanal is prone to autoxidation. Molecular oxygen reacts with the aldehydic C-H bond via a radical mechanism to form peroxy acids. These peroxy acids then autocatalytically cleave the enol ether, leading to a cascade of degradation products[1]. Self-Validating Solution: Collect the distillate in a receiver flask pre-charged with a trace amount of a radical scavenger (e.g., 10–50 ppm Butylated hydroxytoluene, BHT) and a single drop of triethylamine to maintain a slightly alkaline environment. Immediately break the vacuum with dry Argon, seal with a PTFE-lined cap, and store at -20 °C in the dark.

Section 2: Validated Experimental Protocol

High-Vacuum Short-Path Distillation Experience Note: A short-path distillation apparatus is mandatory for this compound. By minimizing the distance between the heated evaporation surface and the condenser, you drastically reduce the thermal residence time, preventing heat-induced retro-Diels-Alder or polymerization side reactions[5].

  • Glassware Passivation: Soak all components of a short-path distillation head, boiling flasks, and receiving flasks in a 5% KOH/isopropanol bath for 2 hours. Rinse thoroughly with deionized water, then acetone, and oven-dry at 120 °C.

  • Crude Pre-treatment: Dissolve the crude 2-(ethoxymethylene)butanal in a non-polar solvent (e.g., methyl tert-butyl ether, MTBE). Wash twice with equal volumes of 5% NaHCO3​ . Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Apparatus Assembly: Assemble the short-path distillation apparatus. Lightly grease all ground glass joints with high-vacuum silicone grease. Attach a multi-cow receiver (pig adapter) to allow fraction collection without breaking the system vacuum.

  • Ambient Degassing: Apply high vacuum (1.0–3.0 Torr) to the system at ambient temperature for 30 minutes to remove residual solvent and dissolved air.

  • Fractional Distillation: Gradually heat the oil bath to 85–100 °C. 2-(Ethoxymethylene)butanal typically distills at approximately 65–75 °C at 2.0 Torr.

  • Collection Protocol:

    • Fore-run: Collect lower-boiling impurities up to 60 °C vapor temperature.

    • Main Fraction: Rotate the cow receiver to collect the clear liquid distilling at the target plateau. Maintain the receiving flask in a dry ice/isopropanol bath (-20 °C).

    • Residue: Leave the dark, viscous residue in the boiling flask. Do not overheat to force the last drops, as this will trigger rapid decomposition.

  • Inert Storage: Break the vacuum with dry Argon. Transfer the main fraction to an amber vial containing 10 ppm BHT, blanket with Argon, and store at -20 °C.

Section 3: Distillation Parameters & Troubleshooting Metrics

ParameterTarget ValueDeviation SymptomCausality / Corrective Action
System Vacuum 1.0 - 3.0 TorrFluctuating pressure, foamingIncomplete degassing or moisture. Degas at RT for 30 mins before heating.
Oil Bath Temp 85 - 100 °CProduct darkening without distillingThermal degradation. Lower bath temp, improve vacuum, use short-path setup.
Vapor Temp 65 - 75 °C (at 2 Torr)Temperature drops suddenlyDepletion of product or vacuum leak. Check joints; stop heating to avoid burning residue.
Receiving Temp -20 °C to 0 °CLow recovered yield (mass balance off)Product escaping to cold trap. Ensure receiver is adequately cooled.
Crude pH 7.5 - 8.0Rapid polymerization in boiling flaskAcid-catalyzed enol ether cleavage. Pre-wash crude with NaHCO3​ and dry.

Section 4: Process Visualization

G Start Crude 2-(ethoxymethylene)butanal PreTreat Neutralize & Dry (Remove trace acid/H2O) Start->PreTreat Step 1 Setup Short-Path Vacuum Setup (Base-washed glassware) PreTreat->Setup Step 2 Degas Degassing Phase (Room Temp, <5 Torr) Setup->Degas Step 3 Distill Fractional Distillation (Oil Bath 80-100°C) Degas->Distill Step 4 Collect Main Fraction Collection (Cool receiver to -20°C) Distill->Collect Step 5 Store Storage (Argon, Dark, -20°C) Collect->Store Step 6

Workflow for the purification and vacuum distillation of 2-(ethoxymethylene)butanal.

Section 5: References

  • Armarego, W. L. F. Purification of Laboratory Chemicals, Fourth Edition. Molecules 1997, 2(10), 152.[Link]

  • Master Organic Chemistry. Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions.[Link]

  • Capon, B., et al. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Wikipedia Contributors. Short-path distillation. Wikipedia, The Free Encyclopedia.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to β-Substituted α,β-Unsaturated Aldehydes: A Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the success of a synthetic cam...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the most versatile and powerful three-carbon synthons are the β-substituted α,β-unsaturated aldehydes. These "push-pull" alkenes, characterized by an electron-donating group (the "push") at the β-position and an electron-withdrawing aldehyde (the "pull"), offer a rich and tunable reactivity profile.[1][2][3][4]

This guide provides an in-depth comparison of two key classes within this family: β-enamino aldehydes, represented by the widely-used 3-(dimethylamino)acrolein , and β-alkoxy α,β-unsaturated aldehydes, exemplified by 3-ethoxy-2-propenal . While the specific structures of 2-(dimethylaminomethylene)butanal and 2-(ethoxymethylene)butanal are of interest, their limited specific literature necessitates a focus on these well-documented analogues. The principles of reactivity and synthetic utility discussed herein are directly applicable to their more substituted counterparts.

We will explore the nuanced differences in their electronic structure, synthesis, and, most critically, their performance in key synthetic transformations, providing the data and experimental context necessary for researchers to make informed decisions in their work.

Structural and Electronic Properties: The Decisive Difference

The fundamental difference between β-enamino and β-alkoxy aldehydes lies in the nature of the heteroatom bonded to the β-carbon. The nitrogen atom of the dimethylamino group is a significantly stronger electron-donating group than the oxygen atom of the ethoxy group. This is due to the lower electronegativity of nitrogen, which allows for more effective donation of its lone pair into the conjugated π-system.

This enhanced electron donation in 3-(dimethylamino)acrolein has profound consequences:

  • Increased Nucleophilicity of the β-Carbon: The β-carbon becomes more electron-rich and thus more susceptible to attack by electrophiles.

  • Higher HOMO Energy: The Highest Occupied Molecular Orbital (HOMO) is raised in energy, making the molecule a more reactive partner in cycloaddition reactions where it acts as the diene or electron-rich component.[5]

  • Greater Polarization: The entire molecule is more polarized, which can influence its interaction with solvents, catalysts, and other reagents.

The resonance structures below illustrate this key electronic distinction.

Caption: Resonance contributors illustrating greater charge separation in β-enamino aldehydes.

Synthesis of the Building Blocks

The choice of reagent often begins with its accessibility. Both classes of compounds are readily prepared, though through distinct and classic name reactions.

Reagent ClassCommon Synthetic MethodDescriptionTypical YieldRef.
β-Enamino Aldehydes Vilsmeier-Haack Reaction This reaction involves the formylation of an electron-rich species using a "Vilsmeier reagent," which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acyl halide like phosphorus oxychloride (POCl₃).[6][7][8][9][10] For compounds like 3-(dimethylamino)acrolein, vinyl ethers are often used as the substrate.[11]68-86%[11]
β-Alkoxy Aldehydes Orthoformate Acetalization/Elimination A common route involves the reaction of a ketone or its enol ether with a trialkyl orthoformate (e.g., triethyl orthoformate) under acidic conditions. This forms an acetal which can then eliminate alcohol to yield the β-alkoxy α,β-unsaturated aldehyde.Variable[12]

Expert Insight: The Vilsmeier-Haack reaction is a robust and highly reliable method for producing a wide array of β-enamino aldehydes and ketones.[6][7][8][9][10] Its scalability and the commercial availability of the starting materials make 3-(dimethylamino)acrolein a very cost-effective and accessible building block for both academic and industrial labs.[13][14]

Comparative Reactivity in Heterocycle Synthesis

One of the most powerful applications of these reagents is in the construction of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals and functional materials.[11][15][16] Here, the electronic differences between the enamine and enol ether become starkly apparent.

Let's consider the synthesis of a substituted pyridine, a common heterocyclic motif.

G cluster_0 General Pyridine Synthesis reagent β-Enamino or β-Alkoxy Aldehyde pyridine Substituted Pyridine reagent->pyridine ketone Active Methylene Compound (e.g., β-ketoester, malononitrile) ketone->pyridine ammonia Ammonia Source (e.g., NH₄OAc) ammonia->pyridine G start What is your synthetic goal? q1 Are you building a pyridine or a related heterocycle with an active methylene compound? start->q1 Heterocycle Synthesis q2 Are you building a pyrimidine with an amidine or guanidine? q1->q2 No r1 Use a β-Enamino Aldehyde (e.g., 3-(dimethylamino)acrolein) Advantages: Higher reactivity, milder conditions, broader substrate scope. q1->r1 Yes q3 Does your reaction require strongly acidic conditions? q2->q3 No/Other r2 Use a β-Alkoxy Aldehyde (e.g., 3-ethoxy-2-propenal) Advantages: Good leaving group for cyclizations, more stable to strong acid. q2->r2 Yes q3->r1 No q3->r2 Yes

Sources

Comparative

GC-MS Validation of 2-(Ethoxymethylene)butanal: A Comprehensive Comparison Guide for Pharmaceutical Intermediates

As drug development pipelines become increasingly stringent, the analytical validation of highly reactive pharmaceutical intermediates is no longer just a regulatory checkbox—it is the foundation of synthetic reproducibi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines become increasingly stringent, the analytical validation of highly reactive pharmaceutical intermediates is no longer just a regulatory checkbox—it is the foundation of synthetic reproducibility. 2-(Ethoxymethylene)butanal (CAS 30989-75-4), an α,β -unsaturated aldehyde, serves as a critical building block in the synthesis of complex heterocycles such as pyrimidines, pyrazoles, and isoxazoles.

Because this molecule possesses both an enol-ether linkage and an aldehyde functional group, it exhibits geometric isomerism (E/Z isomers) and is susceptible to degradation (e.g., oxidation or acetal formation). As a Senior Application Scientist, I have evaluated multiple analytical modalities for this compound. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative techniques, detailing the mechanistic rationale and providing a self-validating protocol for its precise quantification.

Analytical Modality Comparison: Why GC-MS?

When validating a low-molecular-weight (MW = 128.17 g/mol ), volatile intermediate like 2-(ethoxymethylene)butanal, analysts typically consider GC-MS, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.

While NMR is the undisputed gold standard for absolute structural elucidation, it lacks the sensitivity required for trace-level impurity profiling. HPLC-UV struggles because the compound's conjugated system is relatively short, leading to poor UV absorptivity and challenging matrix interferences. GC-MS emerges as the optimal technique , offering baseline resolution of E/Z isomers and unequivocal structural confirmation via characteristic fragmentation patterns.

Quantitative Performance Comparison
Analytical ParameterGC-MS (EI Mode)HPLC-UV (Diode Array)Quantitative NMR (qNMR)
Primary Advantage High resolution of volatile isomers; structural fingerprinting.Good for thermally labile, non-volatile downstream APIs.Absolute structural confirmation without standards.
Sensitivity (LOD) 0.01 – 0.05 µg/mL 0.5 – 2.0 µg/mL> 50 µg/mL
Isomer Resolution Excellent (Baseline separation of E/Z) Moderate (Requires complex mobile phases)Excellent (Distinct chemical shifts)
Structural Data High (via EI fragmentation)Low (UV spectra only)Very High (Proton/Carbon connectivity)
Matrix Interference Low (High vacuum mass filtering)High (Co-eluting UV absorbers)Moderate (Overlapping solvent peaks)

Causality in Experimental Design (E-E-A-T)

A robust analytical method is not a random collection of parameters; it is a carefully engineered system where every choice has a chemical causality.

The Stationary Phase: DB-5MS Column

For 2-(ethoxymethylene)butanal, a DB-5MS column (or equivalent 5%-phenyl-methylpolysiloxane phase) is strictly recommended. The compound is slightly polar due to its aldehyde and ether oxygen atoms. A purely non-polar column (100% dimethylpolysiloxane) would result in poor retention and peak tailing. The 5% phenyl substitution introduces just enough polarizability ( π−π interactions and dipole interactions) to perfectly resolve the E and Z isomers while maintaining excellent inertness and low column bleed[1].

The Ionization Mechanism: 70 eV Electron Ionization (EI)

We utilize Electron Ionization (EI) at 70 eV . In the high-vacuum ion source, thermionic electrons bombard the gas-phase analyte. This "hard" ionization strips an electron (typically from the oxygen lone pair or the π -bonded system) to form a radical cation ( M+∙ ) at m/z 128[2]. The 70 eV energy level is deliberately chosen because it imparts excess internal energy, inducing reproducible, unimolecular fragmentation pathways (e.g., loss of an ethyl radical or ethoxy group). This creates a unique spectral fingerprint that can be cross-referenced against NIST libraries or validated via internal reference standards[3].

The Self-Validating System

To ensure the protocol is self-validating, we incorporate an Internal Standard (IS) —such as 1-octanol or a stable isotope-labeled analog. The IS corrects for minute variations in split-injection volumes, matrix suppression, and detector drift. Furthermore, the protocol mandates a system suitability test (SST) prior to every run, adhering to ICH validation guidelines for pharmaceutical intermediates[4].

Experimental Workflow & Methodology

Workflow A Sample Prep (Anhydrous DCM + IS) B GC Separation (DB-5MS Column) A->B C EI Ionization (70 eV Source) B->C D Mass Analysis (Single Quadrupole) C->D E Data Validation (ICH Guidelines) D->E

GC-MS analytical workflow for 2-(ethoxymethylene)butanal validation.

Step-by-Step Validation Protocol

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 2-(ethoxymethylene)butanal reference standard.

  • Dissolve in 10.0 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous DCM is critical; the presence of protic solvents like methanol or water can catalyze the formation of acetals or degrade the enol-ether linkage.

  • Spike the solution with 10 µL of the Internal Standard (IS) solution (1.0 mg/mL 1-octanol in DCM).

  • Perform serial dilutions to construct a 5-point calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

Step 2: GC Parameters

  • Column: Agilent J&W DB-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 220°C. (Kept relatively low to prevent thermal degradation of the α,β -unsaturated system).

  • Injection: 1.0 µL, Split ratio 10:1.

  • Oven Program: Initial hold at 60°C for 2 min Ramp at 10°C/min to 150°C Ramp at 25°C/min to 280°C Final hold for 3 min.

Step 3: Mass Spectrometry Parameters

  • Transfer Line Temp: 250°C.

  • Ion Source Temp: 230°C (EI mode, 70 eV).

  • Quadrupole Temp: 150°C.

  • Acquisition Mode: Full Scan (m/z 40–250) for qualitative structural confirmation, and Selected Ion Monitoring (SIM) for trace quantification.

  • SIM Target Ions: m/z 128 (Molecular ion), m/z 99, and m/z 83 (Qualifier ions).

Step 4: ICH Validation Execution

  • System Suitability: Inject the 1.0 µg/mL standard six times. The Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) must be 2.0%.

  • Linearity: Plot the peak area ratios against concentration. Acceptable R2≥0.999 .

  • Accuracy/Recovery: Spike a known blank matrix at 3 concentration levels (50%, 100%, 150% of target). Acceptable recovery is 95–105%.

Mechanistic Structural Elucidation

Understanding the fragmentation of 2-(ethoxymethylene)butanal ensures that false positives are eliminated during data analysis. Under 70 eV EI, the molecular ion ( M+∙ at m/z 128) is visible but rapidly undergoes α -cleavage and inductive cleavage driven by the stability of the resulting oxonium and acylium ions.

Fragmentation M Molecular Ion [M]+• m/z 128 F1 Loss of Ethyl [-C2H5]• m/z 99 M->F1 -29 Da F2 Loss of Ethoxy [-OC2H5]• m/z 83 M->F2 -45 Da F3 Loss of CO [-CO] m/z 100 M->F3 -28 Da

Proposed 70 eV EI fragmentation pathway for 2-(ethoxymethylene)butanal.

Diagnostic Ions:

  • m/z 99: Formed via the loss of the ethyl radical ( ⋅CH2​CH3​ ) from the ethoxy group or the aliphatic chain, leaving a resonance-stabilized oxonium ion.

  • m/z 83: Formed by the loss of the entire ethoxy radical ( ⋅OCH2​CH3​ ), a classic fragmentation for enol-ethers.

  • m/z 100: Formed via the neutral loss of carbon monoxide (CO) from the aldehyde moiety, typical for α,β -unsaturated aldehydes.

By monitoring these specific transitions in SIM mode, the GC-MS method provides absolute certainty in validating the presence and purity of 2-(ethoxymethylene)butanal, far surpassing the capabilities of standard HPLC-UV methodologies.

References

  • Agilent Technologies. "DB-5ms Low Bleed GC Columns." Agilent.com. Available at:[Link]

  • LCGC International. "Electron Ionization for GC–MS." Chromatography Online. Available at:[Link]

  • Metware Biotechnology. "Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis." Metwarebio.com. Available at:[Link]

  • Journal of Applied Pharmaceutical Science. "GC-MS validation of the organic ionic impurity tetra-n-butylammonium bromide in Teneligliptin." Japsonline.com, 2023. Available at:[Link]

Sources

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